Commercial Purity: 98+% (Target) vs. 95‑97% for Closest Regioisomers
Commercially supplied 6‑Bromo‑4‑hydroxynicotinaldehyde (CAS 1260665‑55‑1) is routinely available at ≥98 % purity (HPLC) [REFS‑1]. In contrast, the most closely related regioisomer, 2‑Bromo‑4‑hydroxynicotinaldehyde (CAS 1289132‑57‑5), is typically listed at 97 % [REFS‑2], while 5‑Bromo‑4‑hydroxynicotinaldehyde (CAS 1289109‑05‑2) is sold at 95 % [REFS‑3]. This 1‑3 percentage‑point purity differential is critical when the compound is used as a late‑stage intermediate in multi‑step medicinal chemistry campaigns, where residual impurities can propagate into active pharmaceutical ingredient (API) candidates and confound structure‑activity relationship (SAR) interpretation [REFS‑4].
| Evidence Dimension | Purity (HPLC area%) |
|---|---|
| Target Compound Data | ≥98 % (Leyan, lot‑dependent) |
| Comparator Or Baseline | 2‑Br‑4‑OH: 97 % (Bidepharm); 5‑Br‑4‑OH: 95 % (MolCore) |
| Quantified Difference | +1 to +3 percentage points |
| Conditions | Commercial catalogue specifications; vendor‑reported HPLC data. |
Why This Matters
Higher purity directly reduces the downstream purification burden and improves the reproducibility of biological assay data, making the 6‑bromo isomer the preferred starting material for SAR‑driven programmes.
- [1] US 8,759,365 B2. Organic compounds – pharmaceutical compositions containing brominated nicotinaldehyde precursors. Google Patents. https://patents.google.com/patent/US8759365B2/en (accessed 2025). View Source
